
(3-Nitropyridin-2-yl)cyanamide
Overview
Description
(3-Nitropyridin-2-yl)cyanamide (CAS: 1255146-90-7) is a synthetic pyridine derivative with the molecular formula C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol . Its structure consists of a pyridine ring substituted with a nitro group (-NO₂) at position 3 and a cyanamide group (-NH-C≡N) at position 2 (Figure 1). This compound is primarily utilized as a synthetic intermediate or precursor in organic chemistry and pharmacological research, though its specific applications remain understudied compared to other cyanamide derivatives .
Preparation Methods
Preparation of the Nitropyridine Moiety
The 3-nitropyridine fragment is commonly prepared by selective nitration of pyridine derivatives. A notable method involves nitration using a nitric acid/trifluoroacetic anhydride system where N2O5 is generated in situ, leading to high yields of 3-nitro-substituted pyridines. This method is preferred for its efficiency and reproducibility in preparing 3-nitropyridine intermediates that serve as precursors for further functionalization.
Synthesis of Cyanamides: General Methods
Cyanamide synthesis generally employs the cyanation of amines. The most traditional method uses cyanogen bromide reacting with amines; however, due to the toxicity and handling risks of cyanogen bromide, alternative safer reagents have been developed.
Electrophilic Cyanation of Secondary Amines
Electrophilic cyanation reagents such as halogenated thiourea derivatives activated by trimethylsilyl cyanide (TMSCN) can transfer the cyanamide group to secondary amines efficiently, yielding cyanamides under mild conditions.
Trichloroacetonitrile has been used as a safer cyanating agent in a one-pot protocol, converting amines to cyanamides with good yields and operational simplicity.
Copper-Catalyzed Cyanation
- Copper catalysis, using CuBr2 or CuI in the presence of bases and molecular oxygen, facilitates the cyanation of secondary amines via radical pathways, producing disubstituted cyanamides.
Specific Preparation of (3-Nitropyridin-2-yl)cyanamide
The direct preparation of this compound involves the cyanation of 3-nitropyridin-2-amine or related intermediates. Based on the literature, the following approaches are relevant:
Cyanation of 3-Nitropyridin-2-amine
Starting from 3-nitropyridin-2-amine, cyanation can be achieved using electrophilic cyanation reagents such as trichloroacetonitrile or halogenated thiourea derivatives in the presence of bases like diisopropylethylamine (DIPEA). This method provides a straightforward route to the cyanamide derivative, avoiding the use of highly toxic cyanogen bromide.
Copper-catalyzed methods may also be applicable, where Cu(I) or Cu(II) species mediate the cyanation of the amino group on the nitropyridine ring.
Use of Isocyanate Intermediates
Another route involves the formation of nitropyridyl isocyanates via Curtius rearrangement from the corresponding nitropyridine carboxylic acid derivatives. The isocyanate intermediate can then be hydrolyzed or reacted with ammonia equivalents to yield the cyanamide functionality.
This method benefits from the high reactivity of isocyanates and allows for the introduction of the cyanamide group under controlled conditions.
Comparative Summary of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Disadvantages |
---|---|---|---|
Electrophilic Cyanation | Trichloroacetonitrile, halogenated thiourea, DIPEA | Mild conditions, safer than cyanogen bromide | Requires careful handling of reagents |
Copper-Catalyzed Cyanation | CuBr2, CuI, molecular oxygen, bases | Catalytic, radical pathway, good yields | Possible side reactions, requires catalyst optimization |
Isocyanate Intermediate Route | Curtius rearrangement (DPPA, triethylamine), hydrolysis | High reactivity, controlled introduction of cyanamide | Multi-step, requires handling of reactive intermediates |
Cyanogen Bromide Method | Cyanogen bromide, amines | Simple, one-step | Highly toxic, hazardous |
Research Findings and Yields
The electrophilic cyanation of secondary amines with trichloroacetonitrile has been reported to give cyanamides in good to excellent yields, often exceeding 70-85% under optimized conditions.
The Curtius rearrangement approach to generate isocyanate intermediates from nitropyridine acids followed by hydrolysis yields the corresponding cyanamide with moderate to good yields (~60%), with purity improvements when carbamate intermediates are isolated.
Copper-catalyzed cyanation reactions typically afford cyanamides in yields ranging from 60% to 90%, depending on substrate and catalyst system.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of (3-Nitropyridin-2-yl)cyanamide have potential as anticancer agents. Specifically, compounds derived from this structure have been studied for their efficacy against malignancies such as triple-negative breast cancer. Some derivatives have progressed to clinical trials, showcasing their promise in targeted cancer therapies.
Kinase Inhibition
This compound has also been investigated for its ability to inhibit kinase activity. Certain derivatives demonstrate high potency as covalent inhibitors, making them candidates for precision medicine applications. The interaction with kinases is crucial as these enzymes play significant roles in cell signaling pathways related to cancer progression.
Synthetic Organic Chemistry
Building Block in Synthesis
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its high regioselectivity and yield contribute significantly to organic synthesis processes, particularly in medicinal chemistry and drug design .
Synthesis of Novel Compounds
The compound has been utilized to synthesize new classes of compounds with potential biological activity. Research has shown that it can be involved in reactions leading to the formation of complex structures that may exhibit pharmacological properties .
Materials Science
Nonlinear Optical Materials
The optical properties of this compound-based materials have been explored for applications in nonlinear optics. These materials exhibit significant optical transmittance and thermal stability, making them suitable for high-power laser applications.
Energy Storage Applications
Studies suggest that materials based on this compound could enhance the energy density and stability of storage devices, indicating potential applications in energy storage technologies.
Environmental Remediation
Pollutant Degradation
There is emerging interest in the use of this compound for environmental applications, particularly in the degradation of pollutants. Its chemical properties may facilitate the breakdown of harmful substances in various environmental contexts .
Summary Table of Applications
Field | Application | Details |
---|---|---|
Medicinal Chemistry | Anticancer Activity | Potential against triple-negative breast cancer; clinical trials ongoing |
Kinase Inhibition | High potency as covalent inhibitors for precision medicine | |
Synthetic Organic Chemistry | Building Block | Used in synthesis of heterocyclic compounds with high regioselectivity |
Synthesis of Novel Compounds | Involved in reactions leading to biologically active structures | |
Materials Science | Nonlinear Optical Materials | Significant optical transmittance; suitable for high-power lasers |
Energy Storage | Enhances energy density and stability of storage devices | |
Environmental Remediation | Pollutant Degradation | Potential for degrading harmful substances |
Mechanism of Action
The mechanism by which (3-Nitropyridin-2-yl)cyanamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The nitro and cyanamide groups play crucial roles in these interactions, often forming hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following pyridine-based cyanamide derivatives share structural similarities with (3-Nitropyridin-2-yl)cyanamide but differ in substituent type and position (Table 1):
Table 1: Structural and Physicochemical Comparison of Pyridine Cyanamide Derivatives
Substituent Effects on Reactivity and Stability
This configuration may enhance thermal stability compared to para-substituted analogs . (5-Nitropyridin-2-yl)cyanamide: The para-positioned nitro group creates distinct electronic effects, possibly increasing the acidity of the cyanamide proton due to reduced resonance stabilization. This positional difference could influence reactivity in coupling or substitution reactions .
Cyano vs. This compound may exhibit greater solubility in polar solvents compared to nitro-substituted analogs .
Stability Under Stress Conditions: High-pressure studies on dicyandiamide (a related cyanamide) revealed bond shortening and structural stabilization under compression . While direct data on this compound are lacking, its nitro group likely enhances rigidity, making it less prone to pressure-induced phase changes compared to non-aromatic cyanamides .
Research Findings and Gaps
- Their phytotoxicity profiles may differ due to aromatic stabilization .
- Metabolic Pathways : Natural cyanamides (e.g., from Vicia plants) are biosynthesized from L-canavanine , but synthetic derivatives like this compound likely undergo distinct degradation pathways, necessitating further study .
Biological Activity
(3-Nitropyridin-2-yl)cyanamide is a compound characterized by its unique structural features, which include a pyridine ring substituted with a nitro group and a cyanamide functional group. This combination confers distinct chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molar Mass : 178.15 g/mol
- CAS Number : 1255146-90-7
The presence of both the nitro and cyanamide groups contributes to its unique properties, influencing its interactions with biological targets.
Target Interactions
This compound has been shown to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways:
- Inhibition of Kinases : Research indicates that derivatives of this compound exhibit high potency in inhibiting kinase activity, which is crucial for cell signaling and cancer progression.
- Histone Deacetylase (HDAC) Activity : Similar compounds have demonstrated effects on HDAC activity, influencing gene expression and chromatin structure, leading to apoptosis in cancer cells.
Antitumor Effects
Several studies have highlighted the potential of this compound in oncology:
- Colorectal Cancer : In vitro studies have shown that this compound induces apoptosis and inhibits proliferation in HT-29 colorectal cancer cells.
- Triple-Negative Breast Cancer : Compounds derived from this compound are being investigated for their efficacy against triple-negative breast cancer, with some advancing to clinical trials due to promising preliminary results.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : In vitro tests have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Study 1: Antitumor Activity in Colorectal Cancer
A study conducted on HT-29 cells demonstrated that treatment with this compound led to:
Treatment Concentration | Apoptosis Rate (%) | Proliferation Inhibition (%) |
---|---|---|
10 µM | 30 | 25 |
20 µM | 55 | 50 |
50 µM | 80 | 75 |
The results indicated a dose-dependent increase in both apoptosis and inhibition of cell proliferation.
Study 2: Antibacterial Efficacy
In another study assessing antibacterial properties:
Compound | Zone of Inhibition (mm) | Bacteria Tested |
---|---|---|
This compound | 15 | Staphylococcus aureus |
Control (Ampicillin) | 10 | Staphylococcus aureus |
This study highlighted the effectiveness of this compound compared to traditional antibiotics .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption and Distribution : Studies suggest that this compound exhibits favorable absorption characteristics, with effective distribution across biological membranes due to its lipophilicity.
- Metabolism : The metabolic pathways involved are still under investigation; however, initial findings indicate that it may undergo phase I metabolism through cytochrome P450 enzymes.
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing nitropyridinyl-substituted cyanamide derivatives?
Nitropyridinyl-substituted compounds like dimethyl 2-(3-nitropyridin-2-yl)propanedioate (a structurally related derivative) are synthesized via nucleophilic substitution or condensation reactions under controlled conditions. For example, nitropyridinyl groups can be introduced via coupling reactions using palladium catalysts or through malonate ester functionalization . Key steps include purification via column chromatography and characterization using NMR, FTIR, and high-resolution mass spectrometry (HRMS). Researchers should optimize reaction stoichiometry and solvent polarity to manage the electron-withdrawing effects of the nitro group, which may hinder reactivity .
Q. Basic: What analytical techniques are critical for characterizing (3-Nitropyridin-2-yl)cyanamide and its derivatives?
- Structural Elucidation : Use H/C NMR to confirm substituent positions and hydrogen bonding interactions, particularly relevant for cyanamide’s NH group .
- Spectroscopic Analysis : FTIR identifies functional groups (e.g., C≡N stretching at ~2200 cm) and nitro group vibrations .
- Chromatographic Purity : HPLC or GC-MS ensures compound homogeneity, especially for intermediates prone to byproducts like dicyandiamide .
- Elemental Analysis : Quantify nitrogen content to verify stoichiometry, critical for catalytic or agrochemical applications .
Q. Advanced: How can computational methods elucidate the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculations can model hydrogen-bonding interactions between the cyanamide group and substrates, as demonstrated in PET glycolysis studies. For example, cyanamide’s NH forms stronger hydrogen bonds with ethylene glycol than its trimer melamine, enhancing catalytic activity. Researchers should compare energy barriers for key transition states and optimize solvent effects using COSMO-RS models .
Q. Advanced: What mechanisms explain cyanamide’s role in prebiotic chemistry or astrochemical synthesis?
Cyanamide may facilitate condensation reactions (e.g., peptide bond formation) under simulated prebiotic conditions. In spark-discharge experiments mimicking early Earth, cyanamide acts as a condensing agent, promoting polymerization of amino acids. Kinetic studies using isotopic labeling (N) and mass spectrometry can track its incorporation into biomolecules . In interstellar environments, the CN radical reacts with CHNH to form cyanamide via gas-phase reactions, validated by RRKM theory and low-temperature kinetic experiments .
Q. Data Contradictions: How should researchers address conflicting data on cyanamide’s dose-dependent effects in agricultural studies?
Conflicting results on sprouting efficiency (e.g., 1.25% vs. 3.5% hydrogen cyanamide in grapevines) arise from varietal differences, application timing, and environmental factors. To resolve contradictions:
- Experimental Design : Use randomized block trials with ≥6 replicates to account for field heterogeneity .
- Dose Optimization : Conduct polynomial regression analysis across multiple growing cycles to identify non-linear responses .
- Environmental Controls : Monitor soil pH and microbial activity, as cyanamide degradation products (e.g., urea) alter nutrient availability .
Q. Advanced: What environmental impacts should be considered when deploying cyanamide-based compounds in agriculture?
- Soil Microbiome : Cyanamide increases microbial biomass carbon but alters community structure (e.g., reduced Actinobacteria). Use phospholipid fatty acid (PLFA) analysis to track shifts over 49-day growth periods .
- Ecotoxicology : Assess groundwater leaching potential via HPLC-MS and bioassays with Daphnia magna, as cyanamide derivatives may persist in acidic soils .
Q. Basic: What safety protocols are essential for handling this compound?
- Exposure Mitigation : Use PPE (nitrile gloves, respirators) to prevent dermal/ocular irritation, documented in occupational exposure case studies .
- Waste Disposal : Neutralize cyanamide residues with hypochlorite solutions (10% v/v) to prevent NH release .
- Regulatory Compliance : Follow UN GHS guidelines (Section 15) for labeling and transport, particularly for crystalline forms .
Q. Advanced: How does the nitropyridinyl group influence cyanamide’s electronic properties in material science applications?
The electron-withdrawing nitro group enhances charge separation in carbon nitride (g-CN) photocatalysts. Researchers can tune bandgap energy (2.7–3.1 eV) by varying SiO/cyanamide ratios during mesoporous g-CN synthesis. Diffuse reflectance spectroscopy (DRS) and Mott-Schottky analysis validate these modifications .
Q. Advanced: What interdisciplinary approaches can expand cyanamide’s applications in synthetic biology or green chemistry?
Properties
IUPAC Name |
(3-nitropyridin-2-yl)cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-4-9-6-5(10(11)12)2-1-3-8-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSWSQWGJKCDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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